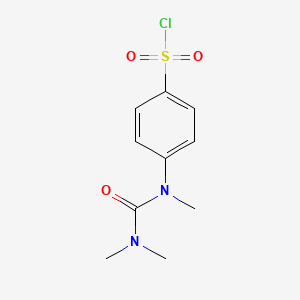

4-(Trimethyl-ureido)-benzenesulfonyl chloride

Description

4-(Trimethyl-ureido)-benzenesulfonyl chloride (CAS: 677326-97-5) is a sulfonyl chloride derivative characterized by a ureido substituent at the para position of the benzene ring, with three methyl groups attached to the urea moiety. Its molecular formula is C₁₀H₁₂ClN₃O₃S, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name |

4-[dimethylcarbamoyl(methyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3S/c1-12(2)10(14)13(3)8-4-6-9(7-5-8)17(11,15)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCZEBRXJDXUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethyl-ureido)-benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with trimethyl urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Trimethyl-ureido)-benzenesulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The sulfonyl chloride group can be oxidized to form sulfonyl acid derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Nucleophiles such as alcohols, amines, and thiols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfonyl acid derivatives.

Reduction: Amines.

Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of benzenesulfonyl chloride exhibit antimicrobial properties. The incorporation of the trimethyl-ureido moiety enhances the biological activity of these compounds against various pathogens, including mycobacterial infections .

- Therapeutic Agents : The compound has been explored as a potential therapeutic agent for treating diseases caused by mycobacteria, such as tuberculosis and leprosy. Studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis, suggesting that 4-(Trimethyl-ureido)-benzenesulfonyl chloride could serve as a lead compound for further drug development .

- Inflammation Modulation : The compound's derivatives have demonstrated efficacy in modulating inflammatory responses in various models of disease, including inflammatory bowel disease (IBD). For instance, specific ureido derivatives have shown significant recovery in colon weights and reduced levels of inflammatory markers when tested in vivo .

Applications in Material Science

- Polymer Chemistry : The sulfonyl chloride group is instrumental in polymer synthesis, particularly in creating sulfonamide-based polymers which possess unique thermal and mechanical properties. These materials are utilized in various applications, including coatings and adhesives.

- Catalysis : this compound can act as a catalyst or a precursor for catalysts in organic reactions due to its ability to form stable intermediates during chemical transformations.

Case Study 1: Antimycobacterial Activity

A study investigated the antitubercular activity of various benzenesulfonyl derivatives, including those with the trimethyl-ureido group. The findings indicated that certain modifications led to enhanced activity against Mycobacterium tuberculosis, highlighting the compound's potential as a therapeutic candidate .

Case Study 2: Inflammatory Bowel Disease

Research focused on the effects of ureido derivatives on IBD revealed that specific compounds significantly reduced inflammation markers and improved clinical outcomes in animal models. This suggests that this compound could be developed into an effective treatment for IBD .

Mechanism of Action

4-(Trimethyl-ureido)-benzenesulfonyl chloride is unique due to its specific structural features and reactivity. Similar compounds include other benzenesulfonyl chlorides and urea derivatives, but the presence of the trimethyl group distinguishes it from these analogs. These similar compounds may have different reactivity patterns and applications, making this compound particularly valuable in certain contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous sulfonyl chlorides differ in substituents on the urea group or benzene ring, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Structural Variations and Reactivity

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Industrial Market Overview (2025 Projections)

| Compound | Global Production (MT) | Primary Use Sector | |

|---|---|---|---|

| 4-(Methylsulfonyl)benzenesulfonyl chloride | 1,200 | Polymers (45%), Pharma (30%) | |

| Benzenesulfonyl chloride (parent compound) | 8,500 | Agrochemicals (60%) |

Biological Activity

4-(Trimethyl-ureido)-benzenesulfonyl chloride, also known as a sulfonamide derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃ClN₂O₂S

- Molecular Weight : 232.73 g/mol

This compound features a sulfonyl chloride functional group attached to a trimethylureido moiety, which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting various enzymes, particularly those involved in inflammatory pathways and microbial growth.

- Enzyme Inhibition : The compound may inhibit enzymes like carbonic anhydrase and certain proteases, which are crucial in inflammatory responses.

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, acting by mimicking para-aminobenzoic acid (PABA) and thus inhibiting folic acid synthesis in bacteria.

Efficacy in Studies

Recent studies have evaluated the efficacy of this compound in various biological contexts:

- In Vitro Studies : Compounds with similar structures have shown significant inhibition of monocyte adhesion to epithelial cells, suggesting potential applications in treating inflammatory bowel diseases (IBD). For instance, derivatives with ureido groups demonstrated improved efficacy compared to standard treatments like mesalazine .

- In Vivo Studies : Animal models have revealed that certain derivatives can ameliorate symptoms of colitis when administered orally. These compounds showed recovery in colon weights and reduced myeloperoxidase levels, indicating decreased inflammation .

Case Study 1: Inhibition of Inflammatory Cytokines

A study explored the effects of various ureido derivatives on the expression of inflammatory cytokines such as TNF-α and IL-6. The results indicated that compounds similar to this compound could significantly reduce the expression of these cytokines, thereby offering a potential therapeutic approach for IBD .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives against common bacterial strains. The results demonstrated a promising antibacterial effect, particularly against Gram-positive bacteria, suggesting that this compound could be developed into an effective antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity Type | Description | Efficacy Observed |

|---|---|---|

| Enzyme Inhibition | Inhibition of carbonic anhydrase and proteases | Significant inhibition |

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against Gram-positive bacteria |

| Anti-inflammatory Effects | Reduction in cytokine expression (TNF-α, IL-6) | Significant reduction |

| IBD Treatment Potential | Improvement in colon health markers in animal models | Up to 79% recovery |

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Trimethyl-ureido)-benzenesulfonyl chloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of a precursor aryl compound. A common approach is reacting 4-aminobenzenesulfonyl chloride with trimethylurea under nucleophilic substitution conditions. Pyridine or triethylamine is used as a base to neutralize HCl byproducts . Optimization focuses on controlling reaction temperature (0–25°C) to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group) and using anhydrous solvents (e.g., dichloromethane) to preserve reactivity. Reaction progress is monitored via TLC or HPLC, with yields averaging 60–75% under optimized conditions .

Basic: How does the reactivity of this compound compare to other benzenesulfonyl chloride derivatives in nucleophilic substitution reactions?

Methodological Answer:

The trimethylurea substituent introduces steric hindrance and electron-withdrawing effects, reducing reactivity compared to unsubstituted benzenesulfonyl chlorides. For example, reactions with amines require longer reaction times (12–24 hours vs. 2–6 hours for simpler derivatives) and higher equivalents of base (e.g., 1.5–2.0 eq. triethylamine). Comparative kinetic studies using NMR spectroscopy show a 30–40% slower rate for sulfonamide formation compared to 4-methoxy or 4-methyl analogs .

Advanced: What analytical techniques are most effective for characterizing and quantifying this compound in complex reaction mixtures?

Methodological Answer:

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve the compound from byproducts. Quantification is achieved via external calibration curves (R² > 0.99) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the sulfonyl chloride proton absence (δ 7.8–8.2 ppm for aromatic protons) and trimethylurea N-CH₃ peaks (δ 2.8–3.1 ppm) .

- FT-IR : Sulfonyl chloride S=O stretches appear at 1360–1380 cm⁻¹ and 1170–1190 cm⁻¹, while urea C=O absorbs at 1640–1680 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives synthesized from this compound?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Purification : Use preparative HPLC to isolate >98% pure sulfonamide derivatives, eliminating residual starting materials .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines). For example, antimicrobial activity against S. aureus should be tested using CLSI broth microdilution protocols .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with target binding affinities, distinguishing true bioactivity from assay artifacts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Reactivity Mitigation : Store under inert gas (argon) at 2–8°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) to prevent violent reactions .

- Waste Disposal : Quench residual compound with ice-cold sodium bicarbonate solution before disposal as hazardous chemical waste .

Advanced: How can computational chemistry guide the design of derivatives with enhanced stability or target specificity?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects of substituents on sulfonyl chloride reactivity .

- MD Simulations : Simulate binding to biological targets (e.g., carbonic anhydrase) to identify steric/electronic modifications improving affinity. For instance, adding electron-withdrawing groups to the urea moiety may enhance enzyme inhibition .

- QSAR Models : Develop regression models correlating logP, polar surface area, and Hammett constants with pharmacokinetic properties .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Drug Intermediate : Serves as a key building block for sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase or histone deacetylases .

- Bioconjugation : Reacts with lysine residues in proteins to introduce probes (e.g., fluorescent tags) for structural studies. Reaction conditions: pH 8–9, 4°C, 1–2 hours .

- Antimicrobial Screening : Derivatives are evaluated against Gram-positive bacteria (MICs reported at 2–8 µg/mL) .

Advanced: What strategies mitigate hydrolysis of the sulfonyl chloride group during long-term storage or reactions?

Methodological Answer:

- Storage : Use moisture-resistant containers with molecular sieves (3Å) under argon .

- In Situ Generation : Prepare the compound immediately before use via reaction of the sulfonic acid with PCl₅ in dichloromethane .

- Stabilizers : Add 1–5% triethyl orthoformate to scavenge trace water in reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.